molecular formula C15H22N2O3 B15301186 ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate

ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B15301186
M. Wt: 278.35 g/mol
InChI Key: BXNSXGHCAVZNQZ-UHFFFAOYSA-N
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Description

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a cyclobutane ring, and an ester functional group

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 1-[hydroxy-(1-propan-2-ylpyrazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-5-20-14(19)15(6-11(4)7-15)13(18)12-8-16-17(9-12)10(2)3/h8-10,13,18H,4-7H2,1-3H3

InChI Key

BXNSXGHCAVZNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(C2=CN(N=C2)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the cyclobutane ring, and finally the esterification process. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound shares a similar ester functional group but has an imidazole ring instead of a pyrazole ring.

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy group but lacks the cyclobutane and pyrazole rings.

Uniqueness

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is unique due to its combination of a pyrazole ring, a cyclobutane ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a cyclobutane ring, a pyrazole moiety, and an ethyl ester functional group. The molecular formula is C15H22N2O3C_{15}H_{22}N_2O_3 with a molecular weight of approximately 278.35 g/mol.

PropertyValue
Molecular FormulaC15H22N2O3C_{15}H_{22}N_2O_3
Molecular Weight278.35 g/mol
CAS NumberNot available

Antioxidant Activity

Several studies have reported the antioxidant properties of pyrazole derivatives, including the compound . Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. In vitro assays demonstrated that compounds similar to this compound exhibit significant radical scavenging activity, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. This compound was shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it exhibits inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve modulation of specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress pathways.
  • Receptor Interaction : It may interact with specific receptors that mediate cellular responses to inflammation and oxidative damage.

Case Study 1: Antioxidant Efficacy

A study conducted on various pyrazole derivatives, including the target compound, revealed that it significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent relationship with antioxidant activity .

Case Study 2: Anti-inflammatory Response

In a murine model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests its potential therapeutic application in inflammatory conditions .

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